Pyrithiobac

Descripción general

Descripción

Pyrithiobac, also known as sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate, is a post-emergence herbicide primarily used for controlling broad-leaved weeds in cotton and other crops. It is known for its high aqueous solubility and semi-volatility, making it highly mobile and capable of leaching into groundwater. This compound is moderately persistent in soil systems but tends to be non-persistent in aquatic systems. It has low mammalian toxicity but may bioaccumulate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrithiobac is synthesized through a series of chemical reactions involving the formation of the pyrimidinylthio group and its subsequent attachment to the benzoate structure. The synthesis typically involves the following steps:

Formation of the Pyrimidinylthio Group: This involves the reaction of 4,6-dimethoxypyrimidine with a suitable thiolating agent to form the pyrimidinylthio intermediate.

Attachment to Benzoate: The pyrimidinylthio intermediate is then reacted with 2-chloro-6-benzoic acid under specific conditions to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Reflux in Acidic Conditions: this compound residues are efficiently extracted from soil by reflux in 20% 1 N sulfuric acid/80% acetone.

Reflux in Basic Conditions: Reflux in 1 N sodium hydroxide is also used for extraction.

Análisis De Reacciones Químicas

Types of Reactions: Pyrithiobac undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different chemical and physical properties .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Pyrithiobac sodium (chemical name: 2-chloro-6-(4,6-dimethoxypyridin-2-ylsulfanyl)benzoic acid sodium salt) functions as an inhibitor of the enzyme acetolactate synthase (ALS), which is crucial in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting ALS, this compound disrupts protein synthesis in target plants, leading to their death. It is particularly effective against a range of annual and perennial grassy weeds and broadleaf weeds.

Scientific Research Applications

- Weed Control in Cotton : this compound is extensively used for controlling weeds in cotton fields. Studies have shown that it effectively reduces weed competition, thereby enhancing cotton yield. For instance, research conducted in Greece indicated that the application timing and rate of this compound significantly influenced both weed control efficacy and cotton yield .

- Temperature Effects on Efficacy : Research has demonstrated that temperature conditions can affect the performance of this compound. An experiment showed that exposure to cooler temperatures before or after application resulted in reduced chlorophyll content and shoot dry weight in cotton plants . This highlights the importance of environmental conditions on herbicide effectiveness.

- Combination with Other Herbicides : this compound has been studied in combination with other herbicides like paraquat. Such combinations have shown synergistic effects, improving the spectrum of weed control while potentially reducing the required application rates .

- Environmental Impact Studies : Investigations into the mobility and persistence of this compound in soil and water systems have been conducted to assess its environmental impact. Studies indicate that this compound can be transported effectively through irrigation and rainfall, raising concerns about its potential runoff into non-target areas .

Case Studies

Mecanismo De Acción

Pyrithiobac acts as a potent inhibitor of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase. This enzyme catalyzes the first reaction in the pathway for the synthesis of branched-chain amino acids. By inhibiting AHAS, this compound disrupts the synthesis of essential amino acids, leading to the death of susceptible plants .

Comparación Con Compuestos Similares

Pyrithiobac is unique among herbicides due to its specific mode of action and chemical structure. Similar compounds include:

Imazapyr: Another AHAS inhibitor used as a herbicide.

Imazethapyr: Similar to imazapyr, it inhibits AHAS and is used for weed control.

Chlorimuron-ethyl: An AHAS inhibitor used in soybean cultivation.

Uniqueness: this compound’s high aqueous solubility and semi-volatility make it highly mobile, allowing it to effectively control a wide range of broad-leaved weeds. Its moderate persistence in soil and low mammalian toxicity further distinguish it from other herbicides .

Actividad Biológica

Pyrithiobac, a member of the pyridinecarboxylic acid herbicide class, is primarily known for its application in agriculture, particularly for controlling broadleaf and grassy weeds in crops like cotton. Recent studies have expanded its biological activity profile beyond herbicidal properties, exploring its potential applications in medicine and other biological fields. This article provides a comprehensive overview of the biological activities of this compound, including its mechanisms of action, derivatives, and case studies.

This compound functions as an acetohydroxyacid synthase (AHAS) inhibitor, disrupting the biosynthesis of branched-chain amino acids in plants, which are essential for growth and development. This inhibition leads to the death of susceptible weed species. The molecular structure of this compound allows it to bind effectively to the active site of AHAS, a key enzyme in the shikimic acid pathway.

Biological Activity Overview

Recent research has highlighted various biological activities associated with this compound and its derivatives:

- Herbicidal Activity : this compound is effective against a range of weeds, particularly johnsongrass (Sorghum halepense), when applied alone or in combination with other herbicides .

- Antifungal Properties : Studies show that certain this compound derivatives exhibit significant antifungal activity against Candida species. For instance, derivative 6–22 displayed stronger anti-Candida activity compared to this compound itself .

- Insecticidal Activity : Some derivatives have shown preliminary insecticidal properties, although these require further investigation .

- Antiviral Activity : Notably, derivative 6–5 demonstrated promising inhibitory effects against SARS-CoV main protease (M pro) with an IC50 value of 4.471 μM, indicating potential applications in antiviral therapy .

Study 1: Antifungal Activity Assessment

A series of experiments were conducted to evaluate the antifungal efficacy of this compound derivatives against various fungal pathogens. The results indicated that:

| Compound | Minimum Inhibitory Concentration (MIC) | Fungal Target |

|---|---|---|

| 6–22 | 10 μM | C. albicans |

| 6–26 | 50 mg/L | Plant pathogenic fungi |

| PTB | 100 μM | Weak inhibition (~40%) |

The data suggest that while this compound itself has limited antifungal activity, its derivatives can significantly enhance this effect .

Study 2: Toxicity and Safety Profile

A risk assessment was conducted on the human health implications of this compound exposure. The findings revealed:

- Low acute toxicity in humans following accidental ingestion.

- A median hospital stay of 3 days for individuals exposed to bispyribac (a related compound), indicating relatively safe handling under controlled conditions .

- Toxicokinetic studies showed rapid absorption and excretion, with over 90% of the dose eliminated within 48 hours post-exposure .

Future Directions

The exploration of this compound derivatives as potential therapeutic agents is a promising avenue for future research. Given their demonstrated biological activities beyond herbicidal effects, there is an increasing interest in developing these compounds into multi-functional agrochemicals or pharmaceuticals.

Propiedades

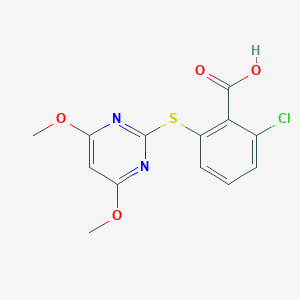

IUPAC Name |

2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGVVEOAVNHRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037703 | |

| Record name | Pyrithiobac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123342-93-8 | |

| Record name | Pyrithiobac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123342938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrithiobac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIOBAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3327Q8RB9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of pyrithiobac?

A1: this compound is an acetolactate synthase (ALS) inhibitor. [, , , , , ] ALS is a key enzyme involved in the biosynthesis of essential amino acids (valine, leucine, and isoleucine) in plants. [, , , , , ] By inhibiting ALS, this compound disrupts amino acid production, ultimately leading to plant death. [, , , , , ]

Q2: How does temperature affect this compound efficacy?

A3: Research suggests that this compound efficacy can be influenced by temperature. [, ] Cooler temperatures during or shortly after application may increase the potential for injury to cotton and potentially reduce weed control. [, ] The "thermal application range" (TAR) for this compound has been proposed to define optimal temperatures for effective weed control and minimal crop injury. []

Q3: Can soil moisture influence this compound activity?

A4: Yes, soil moisture can affect this compound activity. [] Studies show that velvetleaf, a common cotton weed, is less susceptible to this compound in drier soils. [] This may be attributed to reduced absorption and translocation of the herbicide under dry conditions. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H13ClN2O4S. Its molecular weight is 340.78 g/mol. [, ]

Q5: Can this compound be mixed with other herbicides?

A6: this compound can be tank-mixed with certain herbicides for broader weed control, but antagonistic interactions may occur with some combinations. [, , , , , , ] For example, mixing this compound with some graminicides may reduce grass control, [, ] while adding MSMA to this compound can improve control of certain weeds like sicklepod. [, ]

Q6: Is there a risk of this compound interacting with insecticides?

A7: Studies have investigated the potential for interactions between this compound and various insecticides applied to cotton. [, , ] While some minor interactions have been observed, most research indicates that this compound does not significantly affect insecticide efficacy or cotton response when co-applied with common insecticides. [, , ]

Q7: Are there weeds resistant to this compound?

A9: Yes, cases of this compound resistance in weeds have been documented. [, , ] Palmer amaranth, a particularly troublesome weed in cotton, has developed resistance to both this compound and glyphosate. [, , ] This resistance is often linked to target-site mutations in the ALS gene, leading to reduced herbicide binding and efficacy. [, ]

Q8: Does this compound resistance confer cross-resistance to other herbicides?

A10: Resistance to this compound can lead to cross-resistance to other ALS-inhibiting herbicides from different chemical classes. [] This is because mutations in the ALS gene can reduce binding affinity for a range of ALS inhibitors, even those with distinct chemical structures. []

Q9: What analytical methods are used to quantify this compound?

A11: Several analytical methods have been developed for the detection and quantification of this compound, including gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA). [] ELISA offers a sensitive and cost-effective alternative to conventional methods like GC-MS for monitoring this compound residues in soil. []

Q10: How does this compound degrade in the environment?

A12: this compound can degrade in the environment through various processes, including microbial degradation and photolysis. [] Its degradation rate is influenced by factors such as soil type, pH, temperature, and moisture. []

Q11: What is the environmental impact of this compound?

A13: While this compound is effective for weed control in cotton, its low adsorption to soil and potential for leaching raise concerns about its impact on water resources. [, ] Studies on its mobility in soil are crucial to assess the risk of contamination and develop strategies to mitigate negative environmental consequences. [, ]

Q12: Are there alternative weed control methods for cotton?

A14: Yes, several alternatives to this compound exist for weed management in cotton, including other herbicides with different modes of action, cultural practices (e.g., crop rotation, cover crops), and mechanical weed control. [, , , ] Integrated weed management strategies combining different methods are recommended to minimize herbicide reliance and prevent resistance development. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.